molecular formula C11H13BrO4 B15321842 Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate

Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate

Cat. No.: B15321842
M. Wt: 289.12 g/mol
InChI Key: QVSAESFEAJGPAT-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate.

    Reduction: 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity, influencing its binding affinity and selectivity towards various enzymes and receptors. The hydroxypropanoate moiety can participate in hydrogen bonding and other interactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar structure but with a different substitution pattern.

    Methyl 3-bromo-4-methoxybenzoate: Lacks the hydroxypropanoate moiety, affecting its reactivity and applications.

Uniqueness

Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate is unique due to the presence of both a bromine atom and a hydroxypropanoate moiety, which confer distinct reactivity and potential applications in synthesis and research. Its combination of functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H13BrO4/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2/h3-5,9,13H,6H2,1-2H3

InChI Key

QVSAESFEAJGPAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)O)Br

Origin of Product

United States

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